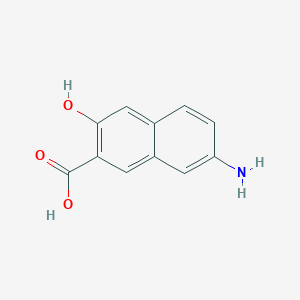7-Amino-3-hydroxynaphthalene-2-carboxylic acid
CAS No.: 64863-13-4
Cat. No.: VC15977064
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64863-13-4 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 7-amino-3-hydroxynaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,12H2,(H,14,15) |
| Standard InChI Key | YPLIWODOGVLLCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)N |
Introduction
Structural and Physicochemical Properties
The core structure of 7-amino-3-hydroxynaphthalene-2-carboxylic acid consists of a naphthalene ring system substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 7 and 3, respectively, alongside a carboxylic acid (-COOH) moiety at position 2. This arrangement confers unique electronic and steric properties, influencing solubility, acidity, and intermolecular interactions.
Comparative Physical Properties
While direct measurements for 7-amino-3-hydroxynaphthalene-2-carboxylic acid are unavailable, analogous compounds offer predictive benchmarks:
The brominated analogue’s melting point (262°C) and density (1.772 g/cm³) suggest that substitution with an amino group may slightly reduce these values due to decreased molecular symmetry and altered packing efficiency . The carboxylic acid pKa is expected to remain near 2.8, consistent with electron-withdrawing effects of the aromatic system .
Spectral Characterization and Analytical Data
Hypothetical spectral data for 7-amino-3-hydroxynaphthalene-2-carboxylic acid can be extrapolated from related compounds:
-
IR Spectroscopy: Strong absorption bands at ~3400 cm⁻¹ (O-H/N-H stretch), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C) .
-
NMR:
-
MS: Molecular ion peak at m/z 229 (C₁₁H₉NO₃), with fragmentation patterns reflecting loss of CO₂ (-44 Da) and H₂O (-18 Da).
Challenges and Future Directions
Key challenges in handling 7-amino-3-hydroxynaphthalene-2-carboxylic acid include:
-
Oxidative Sensitivity: The hydroxyl and amino groups may necessitate inert atmosphere handling to prevent decomposition.
-
Solubility Limitations: Poor aqueous solubility could hinder biological testing; prodrug strategies (e.g., esterification) may improve bioavailability.
-
Stereochemical Control: If chiral centers exist, asymmetric synthesis methods must be developed.
Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume